molecular formula C7H9FN2 B2472672 (6-Fluoro-5-methylpyridin-3-YL)methylamine CAS No. 1393532-95-0

(6-Fluoro-5-methylpyridin-3-YL)methylamine

Cat. No. B2472672
CAS RN: 1393532-95-0
M. Wt: 140.161
InChI Key: SBMFOLKLXDSSCC-UHFFFAOYSA-N
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Description

(6-Fluoro-5-methylpyridin-3-YL)methylamine, also known as FMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPM belongs to the class of pyridine-based compounds, which have been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues for Receptor Antagonists : A study by Hirokawa et al. (2000) outlines the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of (6-Fluoro-5-methylpyridin-3-YL)methylamine. This compound is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

  • Role in TGF-β Receptor Kinase Inhibitors : Krishnaiah et al. (2015) synthesized a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, which inhibit TGF-β type I receptor kinase and p38α MAP kinase. This highlights its potential role in targeted therapies (Krishnaiah, Jin, Sheen, & Kim, 2015).

  • Use in Highly Selective Hydrogenation : Tanaka et al. (1999) reported the synthesis of (6-chloropyridin-3-yl)methylamine, a key intermediate in neo-nicotinoide insecticides, by selectively hydrogenating 2-chloro-5-cyanopyridine. This process demonstrates the chemical versatility and applications in agricultural chemistry (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999).

Biological and Pharmacological Applications

  • Pharmacokinetics and Anti-Fibrosis Potential : A study by Kim et al. (2008) on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which is structurally related to (6-Fluoro-5-methylpyridin-3-YL)methylamine, shows potential in suppressing renal and hepatic fibrosis and anti-metastatic effects on breast cancer models (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).

  • MAO-B Imaging in Vivo : Harada et al. (2022) synthesized (S)-(2-Methylpyrid-5-yl)-6-[(3-[18F]fluoro-2-hydroxy)propoxy]quinoline, a compound related to (6-Fluoro-5-methylpyridin-3-YL)methylamine, for imaging monoamine oxidase-B (MAO-B) in vivo. This has implications in neurological research, particularly in studying reactive astrogliosis (Harada, Shimizu, Du, Ishikawa, Iwata, Kudo, Yanai, Okamura, & Furumoto, 2022).

  • Cognition Enhancer Drug Candidate Synthesis : The study by Pesti et al. (2000) involves the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a cognition enhancer drug candidate. This demonstrates the compound's role in developing therapeutics for cognitive disorders (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

  • Novel Chemical Scaffolding : A study by Manojkumar et al. (2013) reports the synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, indicating the chemical scaffolding capabilities of derivatives of (6-Fluoro-5-methylpyridin-3-YL)methylamine. Such compounds can be essential in designing new molecular structures for various applications (Manojkumar, Sreenivasa, Nadigar, & Harikrishna, 2013).

properties

IUPAC Name

(6-fluoro-5-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFOLKLXDSSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-5-methylpyridin-3-YL)methylamine

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